2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 156.23 . The compound is also known as 1-isobutyrylpiperazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 . This indicates the presence of a piperazine ring and a propanone group in the molecule .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound is used as an intermediate in the synthesis of various pharmaceuticals. Its piperazine ring is a common motif in many drugs, particularly those acting on the central nervous system. For instance, it can be utilized in the creation of compounds with potential anti-inflammatory properties .
Anti-Nociceptive Properties
Studies have shown that piperazine derivatives can exhibit anti-nociceptive effects, which are useful in pain management. This compound could be explored for its potential to reduce pain sensation .
Anti-Inflammatory Applications
The compound has been associated with anti-inflammatory effects, making it a subject of interest in the treatment of inflammatory conditions .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist/vapours/spray, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves and clothing .
properties
IUPAC Name |
2-methyl-1-(2-methylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOSYPUCRXIOTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpiperazin-1-yl)propan-1-one |
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